3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid
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Overview
Description
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,3-dichloropyrazine with 2-methoxyethylamine under controlled conditions to introduce the 2-methoxy-ethyl group. This is followed by the introduction of the amino group at the 3-position through nucleophilic substitution reactions. The final step involves the carboxylation of the pyrazine ring to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The exact pathways involved depend on the specific application and the molecular targets being investigated.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-ethyl-pyrazine-2-carboxylic acid
- 3-Amino-5-methyl-pyrazine-2-carboxylic acid
- 3-Amino-5-(2-hydroxy-ethyl)-pyrazine-2-carboxylic acid
Uniqueness
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid is unique due to the presence of the 2-methoxy-ethyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-14-3-2-5-4-10-6(8(12)13)7(9)11-5/h4H,2-3H2,1H3,(H2,9,11)(H,12,13) |
InChI Key |
CKHHGVBSLZRXTK-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CN=C(C(=N1)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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